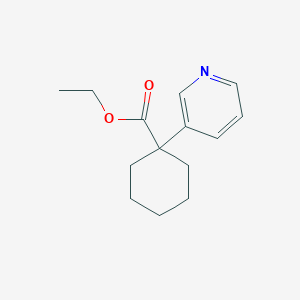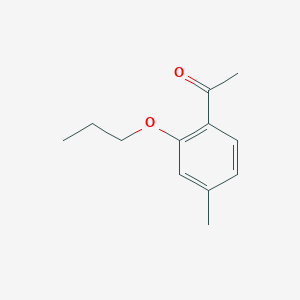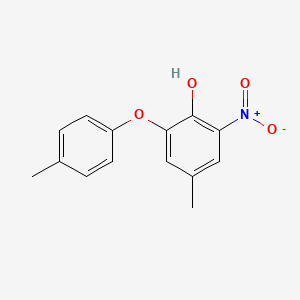
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- is an organic compound with a complex structure that includes phenol, methyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- typically involves multiple steps One common method includes the nitration of 4-methyl-2-(4-methylphenoxy)phenolThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The phenolic structure allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-methyl-2-(4-methylphenoxy)-: Lacks the nitro group, resulting in different chemical reactivity and applications.
Phenol, 2-methoxy-4-(methoxymethyl)-: Contains methoxy groups instead of methyl and nitro groups, leading to different physical and chemical properties.
Uniqueness
Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
Propiedades
Número CAS |
143327-69-9 |
|---|---|
Fórmula molecular |
C14H13NO4 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
4-methyl-2-(4-methylphenoxy)-6-nitrophenol |
InChI |
InChI=1S/C14H13NO4/c1-9-3-5-11(6-4-9)19-13-8-10(2)7-12(14(13)16)15(17)18/h3-8,16H,1-2H3 |
Clave InChI |
QUUIHGCXRLOYAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC(=CC(=C2O)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


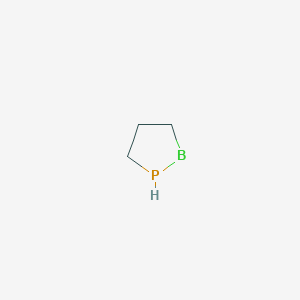
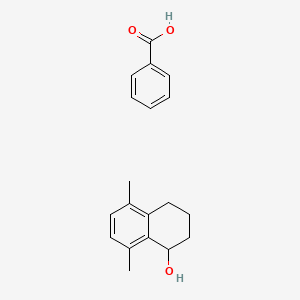

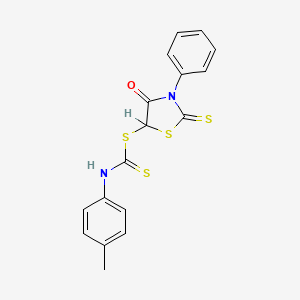
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)


![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)
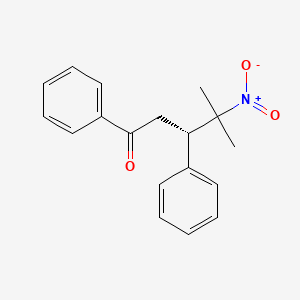
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
